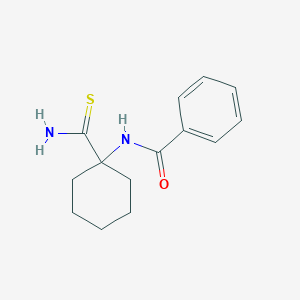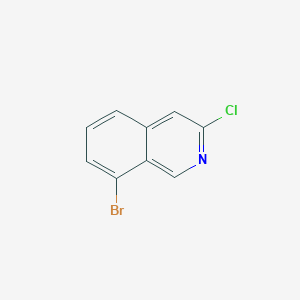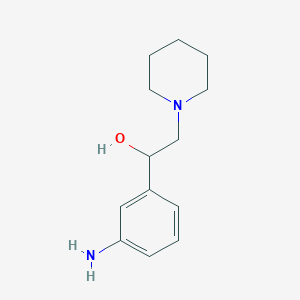
1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol, also known as Aminopiperidine, is an organic compound that is widely used in research and development. It is a colorless, odorless, and water-soluble compound that is derived from the reaction of an amine and an alcohol. Aminopiperidine is used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. It is a versatile compound that has a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry :
- The compound is used in the synthesis of various derivatives like trihexyphenidyl, biperiden, and raloxifene, which are important in pharmacological studies (Vardanyan, 2018).
- It's involved in the synthesis of novel 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives, which show antimicrobial activity (Bhasker et al., 2018).
Antimicrobial Properties :
- Compounds synthesized using 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol demonstrate significant antibacterial activity, as shown in studies involving microwave-assisted synthesis (Merugu, Ramesh, & Sreenivasulu, 2010).
- Other studies also highlight its role in the development of antimicrobial agents, further emphasizing its importance in pharmacological research (Kottapalle & Shinde, 2021).
Peptide and Glycopeptide Synthesis :
- It's used as a base labile protecting group in peptide and glycopeptide synthesis, showcasing its versatility in synthetic organic chemistry (Ramage et al., 1991).
Nanotechnology and Advanced Synthesis Techniques :
- The compound has been utilized in nanotechnology, specifically in catalyst-based syntheses like the formation of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol (Mokhtary & Torabi, 2017).
Chemical Interactions and Molecular Structure Studies :
- Research has been conducted on the hydrogen-bonding patterns in compounds containing the piperidin-1-yl group, which helps in understanding their molecular interactions and structures (Balderson et al., 2007).
Development of Novel Medicinal Compounds :
- It's involved in the synthesis of novel Schiff base ligands and complexes, which have shown potential in DNA interaction and docking studies, suggesting applications in drug development (Kurt et al., 2020).
properties
IUPAC Name |
1-(3-aminophenyl)-2-piperidin-1-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-6-4-5-11(9-12)13(16)10-15-7-2-1-3-8-15/h4-6,9,13,16H,1-3,7-8,10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWZJHWOSRAISP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC(=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



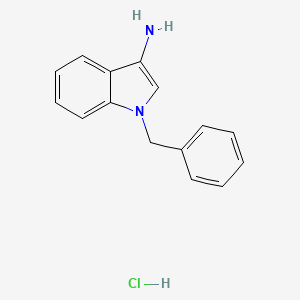


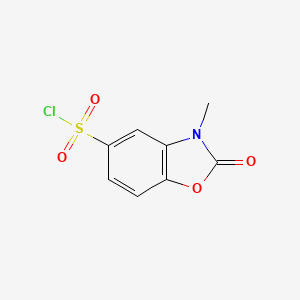

carbamoyl}methyl)carbamate](/img/structure/B1373796.png)

